molecular formula C6H4N2O4 B1296569 6-Nitronicotinic acid CAS No. 33225-73-9

6-Nitronicotinic acid

Cat. No.: B1296569
CAS No.: 33225-73-9
M. Wt: 168.11 g/mol
InChI Key: JHKLCZNDTUKHHI-UHFFFAOYSA-N
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Description

Scientific Research Applications

6-Nitronicotinic acid has several applications in scientific research:

Chemistry

    Catalysis: It can be used as a ligand in coordination chemistry and catalysis.

    Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Biology

    Biochemical Studies: It is used in studies involving enzyme inhibition and receptor binding.

Medicine

    Pharmaceutical Research:

Industry

    Material Science: It can be used in the development of new materials with specific properties.

Safety and Hazards

6-Nitronicotinic acid should be handled with care to avoid contact with skin and eyes. Formation of dust and aerosols should be prevented. If dust or aerosol is generated, a local exhaust should be used . In case of contact with skin or eyes, rinse immediately with plenty of water .

Biochemical Analysis

Biochemical Properties

6-Nitronicotinic acid plays a significant role in biochemical reactions, particularly in redox reactions. It interacts with several enzymes and proteins, including nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases. These interactions are crucial for the compound’s function as an electron donor or acceptor in redox reactions. The nitro group in this compound enhances its electron-withdrawing properties, making it a potent agent in these reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as protein kinases and phosphatases. Additionally, this compound can affect gene expression by altering the transcriptional activity of certain genes involved in metabolic pathways . Its impact on cellular metabolism is evident through its role in the regulation of nicotinamide adenine dinucleotide levels, which are essential for energy production and other metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, leading to either inhibition or activation of their activity. For instance, it can inhibit the activity of certain dehydrogenases by competing with nicotinamide adenine dinucleotide for binding sites. This inhibition can result in altered metabolic flux and changes in the levels of various metabolites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on metabolic processes and cellular function. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level . These findings underscore the importance of careful dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to redox reactions and energy metabolism. It interacts with enzymes such as nicotinamide adenine dinucleotide-dependent dehydrogenases and nicotinamide adenine dinucleotide phosphate-dependent oxidoreductases . These interactions are crucial for maintaining the balance of redox reactions and ensuring efficient energy production. Additionally, this compound can influence the levels of various metabolites, further highlighting its role in metabolic regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments . The localization and accumulation of this compound within cells are influenced by its interactions with binding proteins, which can affect its activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These mechanisms ensure that the compound exerts its effects in the appropriate cellular context.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Nitronicotinic acid can be synthesized through several methods. One common synthetic route involves the nitration of nicotinic acid. The process typically includes the following steps:

    Nitration Reaction: Nicotinic acid is treated with a mixture of concentrated sulfuric acid and concentrated nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the sixth position of the pyridine ring.

    Purification: The crude product is then purified through recrystallization or other suitable purification techniques to obtain pure this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar nitration processes but optimized for large-scale operations. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are carefully controlled to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow reactors and advanced purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

6-Nitronicotinic acid undergoes various chemical reactions, including:

Oxidation

    Reagents and Conditions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Products: Oxidation typically leads to the formation of carboxylic acids or other oxidized derivatives.

Reduction

    Reagents and Conditions: Reducing agents like sodium borohydride or catalytic hydrogenation.

    Products: Reduction of the nitro group can yield amino derivatives.

Substitution

    Reagents and Conditions: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or amines.

    Products: Substituted pyridine derivatives are formed.

Comparison with Similar Compounds

6-Nitronicotinic acid can be compared with other nitropyridine derivatives, such as:

  • 5-Nitronicotinic acid
  • 2-Nitronicotinic acid
  • 3-Nitronicotinic acid

Uniqueness

  • Position of Nitro Group : The unique position of the nitro group at the sixth position of the pyridine ring distinguishes it from other nitropyridine derivatives.
  • Chemical Properties : The specific arrangement of functional groups imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

6-nitropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-6(10)4-1-2-5(7-3-4)8(11)12/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKLCZNDTUKHHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10305472
Record name 6-Nitronicotinic acid
Source EPA DSSTox
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Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33225-73-9
Record name 6-Nitro-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33225-73-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 170849
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Record name 33225-73-9
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Record name 6-Nitronicotinic acid
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Record name 2-Nitropyridine-5-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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